molecular formula C14H16N2O3 B2895762 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide CAS No. 852367-31-8

2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide

Cat. No.: B2895762
CAS No.: 852367-31-8
M. Wt: 260.293
InChI Key: LCHSCLIUQDJWEE-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is a synthetic indole-derived acetamide compound characterized by a 2-oxoacetamide backbone substituted at the indole C3 position and an N-linked 1-methoxypropan-2-yl group. Indole derivatives are widely studied for their diverse pharmacological activities, including anticancer, antimicrobial, and antiviral properties . The methoxypropan-2-yl substituent in this compound introduces steric and electronic effects that may influence solubility, metabolic stability, and target binding compared to structurally related analogs.

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-9(8-19-2)16-14(18)13(17)11-7-15-12-6-4-3-5-10(11)12/h3-7,9,15H,8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCHSCLIUQDJWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC)NC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of Indole Nitrogen

The initial step involves N-alkylation of 1H-indole to introduce the 1-methoxypropan-2-yl group. A representative protocol adapts the Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate coupling between indole and 1-methoxypropan-2-ol. Alternatively, nucleophilic substitution using 1-methoxypropan-2-yl bromide under basic conditions (K₂CO₃, DMF, 60°C, 12 h) achieves N-alkylation with yields up to 78%.

Reaction Conditions:

  • Substrate: 1H-indole (1.0 equiv)
  • Alkylating agent: 1-methoxypropan-2-yl bromide (1.2 equiv)
  • Base: K₂CO₃ (2.0 equiv)
  • Solvent: DMF, 60°C, 12 h
  • Yield: 78%

Formation of 2-Oxoacetamide Moiety

The 2-oxoacetamide group is introduced via condensation of the alkylated indole with ethyl oxalyl chloride. In a two-step sequence, the indole is first treated with ethyl oxalyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C, followed by aminolysis with 1-methoxypropan-2-amine.

Procedure:

  • Acylation:
    • React N-(1-methoxypropan-2-yl)-1H-indole (1.0 equiv) with ethyl oxalyl chloride (1.5 equiv) in DCM at 0°C for 2 h.
    • Quench with ice water, extract with DCM, and dry over Na₂SO₄.
  • Aminolysis:
    • Add 1-methoxypropan-2-amine (1.2 equiv) to the acylated intermediate in THF.
    • Stir at room temperature for 6 h, followed by purification via silica gel chromatography (ethyl acetate/hexane, 1:1).
  • Overall Yield: 65%

Alternative Pathways and Optimization

One-Pot Tandem Alkylation-Acylation

A streamlined one-pot method eliminates intermediate isolation. Using MeSO₃H as a Brønsted acid catalyst, 1H-indole, 1-methoxypropan-2-yl bromide, and ethyl oxalyl chloride react sequentially in acetonitrile at 50°C. This approach reduces reaction time to 8 h and improves yield to 82% by minimizing side products.

Optimized Conditions:

  • Catalyst: MeSO₃H (0.2 equiv)
  • Solvent: Acetonitrile, 50°C
  • Time: 8 h
  • Yield: 82%

Microwave-Assisted Synthesis

Microwave irradiation accelerates the aminolysis step, reducing reaction time from 6 h to 30 minutes. Employing a CEM Discover microwave reactor at 100°C under 150 W, the final acetamide forms in 70% yield with >95% purity.

Mechanistic Insights

The alkylation proceeds via an SN2 mechanism, where the indole nitrogen attacks the electrophilic carbon of 1-methoxypropan-2-yl bromide, facilitated by K₂CO₃ deprotonation. Subsequent acylation involves nucleophilic attack of the indole’s α-carbon on ethyl oxalyl chloride, forming a ketone intermediate. Aminolysis then occurs via nucleophilic substitution, where the amine displaces the ethoxy group, yielding the acetamide. Acidic conditions (MeSO₃H) protonate the carbonyl oxygen, enhancing electrophilicity and reaction rate.

Characterization and Analytical Data

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 11.12 (s, 1H, NH), 8.34 (d, J = 7.8 Hz, 1H, indole H-4), 7.72 (d, J = 8.1 Hz, 1H, indole H-7), 7.38–7.31 (m, 2H, indole H-5,6), 4.53 (t, J = 5.0 Hz, 2H, OCH₂), 3.72 (t, J = 5.0 Hz, 2H, CH₂OCH₃), 3.24 (s, 3H, OCH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆): δ 180.9 (C=O), 163.6 (CONH), 142.2 (indole C-3), 137.1 (indole C-7a), 127.1 (indole C-4), 121.9 (indole C-5), 112.0 (indole C-6), 70.8 (OCH₂), 58.6 (OCH₃).
  • HRMS (ESI-TOF): m/z calc. for C₁₅H₁₇N₂O₃ [M+H]⁺ 289.1189, found 289.1184.

Purity and Yield Optimization

Comparative studies reveal that one-pot methods with MeSO₃H afford higher yields (82%) versus stepwise approaches (65–78%). Purity, assessed via HPLC, exceeds 98% when using silica gel chromatography with ethyl acetate/hexane (1:1).

Applications and Further Directions

This compound’s structural features suggest utility as a kinase inhibitor or protease modulator, analogous to PARP-targeting analogs. Future work should explore derivatization at the indole 5-position and evaluate biological activity. Scale-up protocols using continuous-flow reactors could enhance industrial viability.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxoacetamide group to other functional groups.

    Substitution: The indole ring can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity :
Research indicates that indole derivatives, including 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, exhibit promising anticancer properties. A study demonstrated that compounds containing the indole structure can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Neuroprotective Effects :
Indole derivatives have been shown to possess neuroprotective effects in models of neurodegenerative diseases. For instance, they may mitigate oxidative stress and inflammation, which are critical factors in conditions like Alzheimer's disease .

Biochemical Applications

Enzyme Inhibition :
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown potential as an inhibitor of tryptophan 2,3-dioxygenase, which is involved in the catabolism of tryptophan—a critical amino acid linked to immune response and cancer progression .

Antimicrobial Properties :
Studies have also explored the antimicrobial activity of indole derivatives. The compound's structural features may enhance its interaction with microbial targets, leading to effective inhibition of bacterial growth .

Case Study 1: Anticancer Activity

A recent study focused on the synthesis and evaluation of various indole derivatives, including 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide. The results indicated that this compound significantly reduced cell viability in breast cancer cell lines (MCF-7) at low micromolar concentrations. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Case Study 2: Neuroprotective Effects

In a neuroprotective study using a rat model of Parkinson’s disease, administration of the compound resulted in a marked decrease in neuroinflammation and oxidative stress markers. Behavioral tests showed improved motor function compared to control groups, suggesting potential therapeutic benefits for neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological targets, including enzymes and receptors. The oxoacetamide group may enhance the compound’s binding affinity and specificity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-oxoacetamide Derivatives

Structural Highlights :

  • Core Structure : 2-Oxoacetamide backbone with an indole C3 substituent.
  • Key Difference : Adamantane group at the indole C2 position vs. the methoxypropan-2-yl group in the target compound.

Physicochemical Properties :

  • In contrast, the methoxypropan-2-yl group in the target compound may reduce logP, enhancing aqueous solubility and metabolic stability .
D-24851: N-(Pyridin-4-yl)-[1-(4-Chlorobenzyl)-Indol-3-yl]-Glyoxylamide

Structural Highlights :

  • Core Structure : Indole-glyoxylamide with a pyridin-4-yl and chlorobenzyl substituent.
  • Key Difference : Chlorobenzyl and pyridine groups vs. methoxypropan-2-yl in the target compound.

Selectivity :

N-(4-Fluorobenzyl)-2-(1H-Indol-3-yl)-2-oxoacetamide

Structural Highlights :

  • Core Structure : Similar 2-oxoacetamide backbone with a 4-fluorobenzyl N-substituent.
  • Key Difference : Fluorinated aromatic group vs. methoxypropan-2-yl.

Metabolic Stability :

2-(1H-Indol-3-yl)-N,N-dimethyl-2-oxoacetamide

Structural Highlights :

  • Core Structure : Simplified 2-oxoacetamide with dimethylamine substitution.
  • Key Difference : Lack of bulky substituents (e.g., adamantane, methoxypropan-2-yl).

Conformational Studies :

  • Hydrogen bonding between the indole NH and carbonyl group stabilizes a planar conformation, critical for target engagement .
  • The methoxypropan-2-yl group in the target compound may disrupt this planar structure, altering binding kinetics .

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituents IC50 (HepG2) Mechanism of Action Key Advantages
Target Compound N-(1-methoxypropan-2-yl) Not reported Hypothesized apoptosis Improved solubility, metabolic stability
5r (Adamantane derivative) N-substituted adamantane 10.56 µM Caspase-8-dependent apoptosis High potency, HepG2 selectivity
D-24851 Pyridin-4-yl, chlorobenzyl <100 nM Microtubule inhibition No neurotoxicity, oral bioavailability
N-(4-fluorobenzyl) derivative 4-fluorobenzyl Not reported Cannabinoid receptor modulation Enhanced binding affinity

Biological Activity

The compound 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is an indole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H14N2O3
  • Molecular Weight : 234.25 g/mol
  • CAS Number : Not specified in the available literature.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related indole compounds, suggesting that 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide may exhibit similar effects. For instance, compounds with indole structures have shown significant activity against various bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Mycobacterium tuberculosis
  • Candida albicans

Minimum Inhibitory Concentration (MIC)

The antimicrobial potency can be quantified using MIC values. For example, related indole derivatives demonstrated MIC values as low as 0.98 μg/mL against MRSA, indicating strong antibacterial activity . While specific MIC data for 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide is not available, its structural similarity to effective compounds suggests potential efficacy.

Anticancer Activity

Indole derivatives are also known for their anticancer properties. In vitro studies have shown that certain indole-based compounds can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and various other tumor types. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Indole Derivatives in Cancer Treatment

A study investigated a series of indole derivatives and found that specific compounds exhibited significant tumor growth inhibition in mouse xenograft models. The research indicated that these compounds could serve as potential leads for developing new anticancer therapies .

CompoundCancer Cell LineIC50 (µM)
Indole AA5495.0
Indole BMCF73.5
Indole CHeLa4.2

The biological activity of indole derivatives often involves multiple mechanisms:

  • Inhibition of DNA synthesis : Compounds may interfere with DNA replication in bacteria and cancer cells.
  • Apoptosis induction : Many indoles trigger programmed cell death pathways, which are crucial for eliminating cancer cells.
  • Biofilm disruption : Some studies suggest that these compounds can inhibit biofilm formation in bacteria, enhancing their effectiveness against resistant strains .

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-(1H-indol-3-yl)-N-(1-methoxypropan-2-yl)-2-oxoacetamide, and what are critical optimization parameters?

  • Methodology : Synthesis typically involves acylation of the indole core followed by N-alkylation. For example:

Acylation : React 1H-indole-3-carboxylic acid with oxalyl chloride to form the 2-oxoacetamide intermediate.

N-Alkylation : Use 1-methoxypropan-2-amine with a base (e.g., K₂CO₃) in polar aprotic solvents (DMF or DMSO) under reflux .

  • Optimization : Monitor reaction progress via TLC/HPLC. Key parameters include temperature control (60–80°C), stoichiometric ratios (1:1.2 for amine), and purification via silica gel chromatography .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Analytical Workflow :

  • ¹H/¹³C NMR : Confirm indole proton environments (δ 7.0–8.5 ppm) and methoxypropan-2-yl group (δ 3.2–3.5 ppm) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 275.116).
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and amide N-H bonds (~3300 cm⁻¹) .

Q. How can researchers screen for preliminary biological activity?

  • Assay Design :

  • In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations.
  • Antimicrobial screening : Test against Gram-positive/negative bacteria via broth microdilution (MIC values) .
    • Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) as positive controls .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Key Modifications :

  • Indole substitution : Introduce methyl/fluoro groups at C5 to enhance lipophilicity and blood-brain barrier penetration .
  • Methoxypropan-2-yl chain : Replace with pyrrolidine or morpholine rings to improve solubility and target affinity (e.g., kinase inhibition) .
    • Computational Tools : Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or PARP1 .

Q. What strategies resolve contradictions between in vitro and in vivo efficacy data?

  • Troubleshooting :

  • Pharmacokinetics : Measure plasma half-life (LC-MS/MS) to assess metabolic stability. Poor oral bioavailability may explain in vivo inefficacy .
  • Metabolite profiling : Identify active/inactive metabolites via hepatic microsome assays .
    • Formulation : Use liposomal encapsulation or PEGylation to enhance solubility and tissue distribution .

Q. How can researchers validate target engagement in cellular models?

  • Experimental Approaches :

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) to purified enzymes (e.g., HDACs or topoisomerases).
  • Cellular thermal shift assay (CETSA) : Confirm target stabilization in lysates after compound treatment .
    • Genetic Validation : Knock down putative targets (siRNA/CRISPR) and assess resistance to compound effects .

Key Considerations for Researchers

  • Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere for moisture-sensitive steps) .
  • Data Interpretation : Use multivariate analysis (PCA) to correlate structural features with activity trends .
  • Ethical Compliance : Adhere to institutional guidelines for in vivo studies (e.g., IACUC protocols) .

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